REACTION_SMILES
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[CH3:19][OH:20].[F:1][c:2]1[cH:3][c:4]([CH2:5][N:6]2[CH2:7][CH2:8][N:9]([CH3:12])[CH2:10][CH2:11]2)[cH:13][c:14]([N+:16]([O-:17])=[O:18])[cH:15]1>>[F:1][c:2]1[cH:3][c:4]([CH2:5][N:6]2[CH2:7][CH2:8][N:9]([CH3:12])[CH2:10][CH2:11]2)[cH:13][c:14]([NH2:16])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CN1CCN(Cc2cc(F)cc([N+](=O)[O-])c2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(Cc2cc(F)cc([N+](=O)[O-])c2)CC1
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Name
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Type
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product
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Smiles
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CN1CCN(Cc2cc(N)cc(F)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |